1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol
Overview
Description
1,4-Dioxaspiro[45]decane-8,8-diyldimethanol is a chemical compound with the molecular formula C10H18O4 It is characterized by a spirocyclic structure containing a dioxane ring fused to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with formaldehyde under acidic conditions to form the desired dimethanol derivative. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives or esters.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its spirocyclic structure may enable it to interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.5]decane-8-carboxylate
- 1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde
Uniqueness
1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic structures.
Properties
IUPAC Name |
[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h11-12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPJJHMUALAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO)CO)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736554 | |
Record name | (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256546-72-1 | |
Record name | (1,4-Dioxaspiro[4.5]decane-8,8-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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